molecular formula C23H23N3O5S2 B4178928 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No. B4178928
M. Wt: 485.6 g/mol
InChI Key: VDOQJDIRUXMJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, commonly known as PSB-0739, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2), which is a G protein-coupled receptor that is involved in various physiological and pathological processes.

Mechanism of Action

PSB-0739 acts as a selective antagonist of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide by binding to the receptor and preventing the activation of downstream signaling pathways. This compound is involved in various physiological and pathological processes, including angiogenesis, inflammation, and cell migration. By blocking the activation of this compound, PSB-0739 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
PSB-0739 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PSB-0739 can inhibit cell migration and invasion in cancer cells, reduce inflammation in macrophages, and modulate vascular tone in endothelial cells. In vivo studies have shown that PSB-0739 can reduce tumor growth and metastasis, attenuate inflammation in animal models of arthritis, and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

PSB-0739 has several advantages for lab experiments. It is a highly selective antagonist of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, which allows for specific modulation of this receptor without affecting other signaling pathways. PSB-0739 has also been optimized for high yield and purity, which ensures consistency and reproducibility of experiments. However, there are also limitations to the use of PSB-0739 in lab experiments. Its high potency and selectivity may require careful titration to avoid off-target effects. Additionally, the cost of PSB-0739 may be a limiting factor for some researchers.

Future Directions

There are several future directions for research on PSB-0739. One area of interest is the role of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in neurological disorders, such as multiple sclerosis and Alzheimer's disease. PSB-0739 has been shown to have neuroprotective effects in animal models of these diseases, but further studies are needed to elucidate the underlying mechanisms. Another area of interest is the potential therapeutic applications of PSB-0739 in cardiovascular disease, particularly in the context of ischemia-reperfusion injury. Finally, the development of more potent and selective this compound antagonists may provide new tools for studying the function of this receptor and potential therapeutic targets.

Scientific Research Applications

PSB-0739 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the role of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in various physiological and pathological processes. PSB-0739 has been shown to be a potent and selective antagonist of this compound, which makes it a valuable tool for studying the function of this receptor. PSB-0739 has been used in various in vitro and in vivo studies to investigate the role of this compound in cancer, inflammation, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c27-23(24-19-12-14-22(15-13-19)33(30,31)26-16-4-5-17-26)18-8-10-20(11-9-18)25-32(28,29)21-6-2-1-3-7-21/h1-3,6-15,25H,4-5,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOQJDIRUXMJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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